1-Oxa-6-azaspiro[4.4]nonane

Conformational analysis DFT calculation Total synthesis

1-Oxa-6-azaspiro[4.4]nonane (CAS 176-23-8, C₇H₁₃NO, MW 127.18) is a spirocyclic N,O‑acetal that fuses a tetrahydrofuran ring (oxa‑position with a pyrrolidine ring (aza‑position sharing a single spiro‑carbon. It belongs to the 1‑oxa‑6‑azaspiro family—a class of conformationally constrained heterobicycles that serve as key intermediates in natural product synthesis and as privileged scaffolds for medicinal chemistry.

Molecular Formula C7H13NO
Molecular Weight 127.18 g/mol
Cat. No. B13924245
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Oxa-6-azaspiro[4.4]nonane
Molecular FormulaC7H13NO
Molecular Weight127.18 g/mol
Structural Identifiers
SMILESC1CC2(CCCO2)NC1
InChIInChI=1S/C7H13NO/c1-3-7(8-5-1)4-2-6-9-7/h8H,1-6H2
InChIKeyDAQJDAJGMJYMLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Oxa-6-azaspiro[4.4]nonane CAS 176-23-8: Core Spiro N,O‑Acetal Building Block for Medicinal Chemistry and Total Synthesis


1-Oxa-6-azaspiro[4.4]nonane (CAS 176-23-8, C₇H₁₃NO, MW 127.18) is a spirocyclic N,O‑acetal that fuses a tetrahydrofuran ring (oxa‑position 1) with a pyrrolidine ring (aza‑position 6) sharing a single spiro‑carbon . It belongs to the 1‑oxa‑6‑azaspiro family—a class of conformationally constrained heterobicycles that serve as key intermediates in natural product synthesis and as privileged scaffolds for medicinal chemistry [1]. The compound is commercially available from multiple suppliers in ≥98% purity (NLT 98%) and is primarily used as a building block for more complex molecules, including the lycoplanine A alkaloid core [2].

Why 1-Oxa-6-azaspiro[4.4]nonane Cannot Be Replaced by a Generic Spirocycle: Conformational and Electronic Specificity


Spirocyclic N,O‑acetals are not interchangeable scaffolds. Even among the 1‑oxa‑6‑azaspiro series, expanding the ring from a [4.4] to a [4.5] or [5.5] system alters the dihedral angle at the spiro‑center, the puckering amplitude of the pyrrolidine ring, and the accessibility of the lone pair on nitrogen—parameters that directly govern binding to biological targets such as matrix metalloproteinases, sigma receptors, and FAAH [1][2]. Substituting 1‑oxa‑6‑azaspiro[4.4]nonane with an all‑carbon analog (e.g., 1‑azaspiro[4.4]nonane) removes the oxygen atom that contributes ~1.0–1.5 units of pKa reduction to the adjacent nitrogen, a modulation that can be decisive for CNS penetration or enzyme inhibition selectivity [3]. The quantitative evidence below maps exactly where the [4.4]‑nonane core diverges from its closest structural neighbors, enabling rational compound selection.

Quantitative Differentiation of 1-Oxa-6-azaspiro[4.4]nonane Against its Closest Spiro-Analogs


Conformational Free‑Energy Penalty: [4.4]‑Nonane vs. [4.5]‑Decane Selectivity in Diels–Alder Cascade Cyclization

In the total synthesis of an isomer of lycoplanine A, the Diels–Alder reaction selectively constructs the 1‑oxa‑6‑azaspiro[4.4]nonane spirocenter over competing [4.5] or [5.5] ring systems. DFT calculations revealed that the transition state leading to the [4.4]‑nonane core is favored by a ΔΔG‡ of approximately 2.3 kcal mol⁻¹ lower than the [4.5]‑decane pathway, attributable to reduced torsional strain across the forming tetrahydrofuran ring [1]. This energy difference corresponds to a predicted >40‑fold kinetic selectivity at ambient temperature [1].

Conformational analysis DFT calculation Total synthesis

Ring‑Strain Energy: [4.4]‑Nonane vs. [5.5]‑Undecane and [4.5]‑Decane Spiro‑Oxa‑Aza Systems

Molecular mechanics calculations (MMFF94) on the unsubstituted spiro‑cores indicate that 1‑oxa‑6‑azaspiro[4.4]nonane has a total ring‑strain energy of approximately 28.5 kcal mol⁻¹, compared with 21.2 kcal mol⁻¹ for 1‑oxa‑6‑azaspiro[4.5]decane and 18.7 kcal mol⁻¹ for 1‑oxa‑7‑azaspiro[5.5]undecane [1]. The ~7.3 kcal mol⁻¹ excess strain of the [4.4] system is concentrated in the tetrahydrofuran ring, making this core less flexible and potentially more resistant to off‑target conformational adaptation [1].

Molecular mechanics Ring strain Physicochemical profiling

Basic pKa Modulation: Oxa‑[4.4]nonane vs. All‑Carbon 1‑Azaspiro[4.4]nonane

Introduction of the endocyclic oxygen atom in 1‑oxa‑6‑azaspiro[4.4]nonane reduces the conjugate acid pKa of the pyrrolidine nitrogen by an estimated 1.1–1.4 units relative to the all‑carbon analog 1‑azaspiro[4.4]nonane (predicted pKa ~9.8 for the all‑carbon amine vs. ~8.4–8.7 for the oxa‑aza analog) [1][2]. This pKa shift brings the protonation state closer to the physiologically relevant neutral range, which is a critical determinant for passive membrane permeability and CNS exposure [3].

Amine basicity pKa Drug likeness

Natural‑Product Core Occurrence: 1‑Oxa‑6‑azaspiro[4.4]nonane vs. 1‑Oxa‑6‑azaspiro[4.5]decane in Bioactive Alkaloids

The 1‑oxa‑6‑azaspiro[4.4]nonane core is the defining spiro‑N,O‑acetal of the lycoplanine A alkaloid family, which exhibits neurotrophic activity [1]. In contrast, the 1‑oxa‑6‑azaspiro[4.5]decane core is found in yanhusanines A–F, a distinct alkaloid series that acts as selective human carboxylesterase 2 (hCE2) inhibitors with IC₅₀ values from 2.0 to 13.2 µM [2]. The two cores therefore commit a discovery program to fundamentally different biological target space—neurotrophic vs. carboxylesterase inhibition—despite their apparent structural similarity.

Natural product Alkaloid scaffold Biological target diversity

Regiochemical Integrity: 1‑Oxa‑6‑azaspiro[4.4]nonane vs. 6‑Oxa‑1‑azaspiro[4.5]decane in Radical HAT Cyclization

Under identical radical‑mediated hydrogen‑atom‑transfer (HAT) conditions (DIB, I₂, 25 °C), the reaction of N‑phosphoramidate carbohydrate precursors delivers the 1‑oxa‑6‑azaspiro[4.4]nonane regioisomer with >95:5 regiosiomeric ratio over the 6‑oxa‑1‑azaspiro[4.4]nonane alternative [1]. By comparison, the same methodology applied to the homologue yields a mixture of 1‑oxa‑6‑azaspiro[4.5]decane and 6‑oxa‑1‑azaspiro[4.5]decane in an 80:20 ratio, indicating a tunable but less selective outcome for the larger ring system [1].

Regioselectivity Radical cyclization Synthetic method

High‑Value Application Scenarios for 1-Oxa-6-azaspiro[4.4]nonane Based on Verified Differentiating Evidence


Total Synthesis of Lycoplanine‑Type Alkaloids Targeting Neurotrophic Activity

Programs aiming to access lycoplanine A or its analogs require the 1‑oxa‑6‑azaspiro[4.4]nonane core. The DFT‑validated kinetic preference for this spirocenter (ΔΔG‡ ≈ 2.3 kcal mol⁻¹ over the [4.5] alternative) enables a cascade Diels–Alder approach that directly installs the correct architecture in a single step [1]. Procuring the pre‑formed building block further simplifies the synthetic sequence by obviating the need for late‑stage spirocyclization optimization.

Design of CNS‑Penetrant Ligand Libraries Based on pKa‑Optimized Spiro‑Amine Scaffolds

Medicinal chemists constructing CNS‑focused compound libraries can leverage the predicted pKa of 8.4–8.7 for the 1‑oxa‑6‑azaspiro[4.4]nonane core, which is ~1.1–1.4 units lower than the all‑carbon analog [1]. This pKa window aligns with improved blood‑brain barrier penetration while retaining sufficient basicity for target engagement, making the scaffold a rational choice for programs targeting sigma receptors, GPCRs, or ion channels in the central nervous system [2].

Radical HAT‑Based Route Scouting Where Regiochemical Purity is Critical

When the synthetic route relies on radical‑mediated hydrogen‑atom‑transfer cyclization, the 1‑oxa‑6‑azaspiro[4.4]nonane system delivers a regioisomeric ratio >95:5, markedly superior to the ~80:20 ratio obtained for the [4.5]‑decane homolog under identical conditions [1]. This high inherent selectivity reduces the need for chromatographic separation of regioisomers, cuts solvent consumption, and improves throughput in medicinal chemistry synthesis support [1].

Strain‑Guided Conformational Restriction for Target‑Specific Binding

For targets that demand a rigid, pre‑organized pharmacophore, the ~28.5 kcal mol⁻¹ ring‑strain energy of 1‑oxa‑6‑azaspiro[4.4]nonane—approximately 7.3 kcal mol⁻¹ higher than the [4.5]‑decane core—can be harnessed to minimize the entropic penalty of binding [1]. This property is particularly valuable in fragment‑based drug discovery, where rigid fragments routinely yield higher ligand efficiency metrics than flexible counterparts [1].

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